![molecular formula C17H21N3O3S2 B5655092 N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide](/img/structure/B5655092.png)
N-methyl-3-[(2-methylpyrrolidin-1-yl)sulfonyl]-N-(1,3-thiazol-2-ylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to a class of organic molecules known for their diverse chemical and biological properties. The structure suggests it is a benzamide derivative, incorporating thiazole and pyrrolidine functionalities, which are often explored for their potential in various applications, including medicinal chemistry due to their promising bioactive profiles.
Synthesis Analysis
Synthesis of similar compounds typically involves the condensation of benzoyl chlorides with amine-functionalized thiazole and pyrrolidine derivatives. For instance, compounds with thiazolidine and thiazole moieties have been synthesized through reactions involving carboxylic acid hydrazides and thioglycolic acid or carbon disulfide under green chemistry conditions, indicating potential environmentally friendly pathways for synthesizing complex benzamides (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including the interaction of thiazole and pyrrolidine rings with the benzamide core, is crucial for their biological activity. Structural elucidation typically employs NMR, IR, and mass spectrometry, revealing the presence of key functional groups and their configuration. The structure-activity relationship (SAR) studies highlight the importance of substituents on the thiazole ring and the pyrrolidine moiety for the compound's activity and selectivity (Yadav & Ballabh, 2020).
Chemical Reactions and Properties
Benzamide derivatives participate in various chemical reactions, including condensation, cyclization, and substitution, influenced by their functional groups. The presence of the thiazole and pyrrolidine groups can lead to interesting reactivity patterns, such as the formation of gels in the presence of specific solvents or the participation in green synthesis protocols (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).
Physical Properties Analysis
The physical properties of benzamide derivatives, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. The incorporation of thiazole and pyrrolidine groups can affect these properties, potentially enhancing the compound's solubility in organic solvents or water, which is desirable for pharmaceutical applications.
Chemical Properties Analysis
The chemical stability, reactivity, and interaction with biological targets of benzamide derivatives are defined by their chemical properties. These properties are crucial for their potential use in various fields, including their role as inhibitors, receptor ligands, or anticancer agents. Studies on similar compounds have shown that modifications on the benzamide backbone, such as the inclusion of thiazole and pyrrolidine groups, can significantly alter their biological activity and selectivity (Patel & Patel, 2010); (Horishny & Matiychuk, 2020).
Propiedades
IUPAC Name |
N-methyl-3-(2-methylpyrrolidin-1-yl)sulfonyl-N-(1,3-thiazol-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-5-4-9-20(13)25(22,23)15-7-3-6-14(11-15)17(21)19(2)12-16-18-8-10-24-16/h3,6-8,10-11,13H,4-5,9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKKLXWITAXDHLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)N(C)CC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)
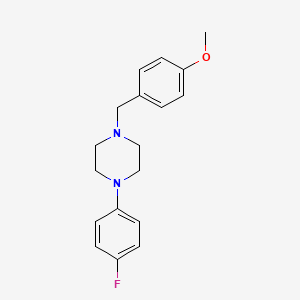
![(3S*,4R*)-1-[(5-fluoro-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5655023.png)
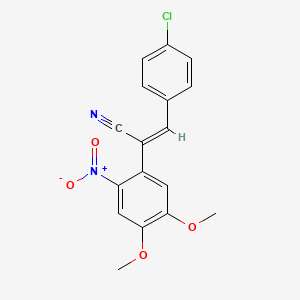
![4-[(4-methylphenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5655036.png)
![(1R*,5R*)-6-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5655044.png)
![(1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655049.png)
![N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)
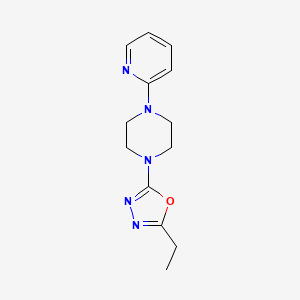
![5-(4-chloro-1H-pyrazol-3-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazole](/img/structure/B5655075.png)
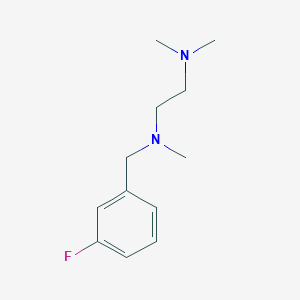
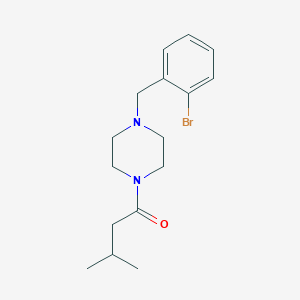
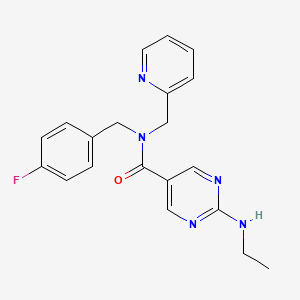
![1-(4-fluorophenyl)-N,N-dimethyl-2-oxo-2-[4-(1-pyrrolidinylcarbonyl)-1-piperidinyl]ethanamine](/img/structure/B5655106.png)